2-bromoethylphosphonic Acid

説明

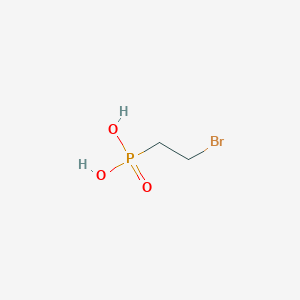

2-Bromoethylphosphonic acid (IUPAC name: (2-Bromoethyl)phosphonic acid, CAS 999-82-6) is an organophosphorus compound with the molecular formula C₂H₆BrO₃P and a molecular weight of 188.95 g/mol . Key properties include:

- Density: 2.012 ± 0.06 g/cm³ (20°C)

- Melting Point: 93–95°C

- Solubility: 60 g/L in water at 25°C

- Hazard Class: 8 (Corrosive), UN 3261, Packing Group III .

This compound is widely used as a pharmaceutical intermediate and in organic synthesis due to its reactive bromine substituent, which facilitates nucleophilic substitution reactions .

特性

IUPAC Name |

2-bromoethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKXVERGWXHHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394218 | |

| Record name | 2-bromoethylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-82-6 | |

| Record name | P-(2-Bromoethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromoethylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromoethyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromoethylphosphonic acid can be synthesized through the reaction of bromoethane with phosphonic acid. The process involves the slow addition of bromoethane to phosphonic acid, followed by heating to facilitate the reaction. The reaction mixture is then cooled and crystallized to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of specialized equipment to control the temperature and reaction rate, ensuring the safe handling of the reactants and products.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom in the 2-bromoethyl group acts as a leaving group, enabling nucleophilic substitution (SN2 or SN1 mechanisms). Common nucleophiles include amines, thiols, and alkoxides.

Example Reaction with Amines

Reaction with primary amines (e.g., methylamine) yields phosphonoethylamine derivatives:

Key Observations

-

Reactions proceed efficiently in polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C .

-

Steric hindrance from the phosphonic acid group can slow substitution kinetics compared to simpler alkyl bromides.

Table 1: Nucleophilic Substitution Outcomes

Hydrolysis and Stability Under Acidic/Basic Conditions

The phosphonic acid group confers stability under acidic conditions but promotes hydrolysis of adjacent esters or sensitive functional groups.

Acidic Hydrolysis

Prolonged exposure to strong acids (e.g., HCl) can lead to partial decomposition:

-

Side reactions, such as benzoxazole ring opening in related compounds, occur if acidic byproducts accumulate .

Basic Conditions

In alkaline environments (pH > 10), the compound forms stable salts (e.g., sodium 2-bromoethylphosphonate), which are less reactive toward nucleophiles .

Oxidation Reactions

The phosphonic acid group resists oxidation, but the ethyl chain can undergo controlled oxidation.

Example Oxidation with KMnO₄

Under mild conditions, the bromoethyl group oxidizes to a carbonyl:

Table 2: Reactivity Comparison of Halogenated Ethylphosphonic Acids

| Compound | Halogen | Reaction Rate with NH₃ (Relative) | Stability in Acid |

|---|---|---|---|

| 2-Bromoethyl | Br | 1.0 | Moderate |

| 2-Chloroethyl | Cl | 0.3 | High |

| 2-Iodoethyl | I | 1.5 | Low |

科学的研究の応用

Medicinal Chemistry

Bioactive Properties

2-Bromoethylphosphonic acid exhibits bioactive properties that make it a candidate for drug development. Its structural analogy to phosphates allows it to interact with biological systems effectively. It has been investigated for its potential as:

- Antiviral Agents : Research indicates that phosphonic acids can serve as inhibitors of viral replication, potentially offering a pathway for developing antiviral drugs .

- Cancer Treatment : The compound's ability to target specific cellular pathways positions it as a candidate for cancer therapies, particularly through mechanisms involving γδ T cells which recognize non-peptidic antigens .

- Bone Targeting Agents : Due to its affinity for calcium ions, this compound can be utilized in drugs aimed at treating osteoporosis and other bone-related diseases .

Materials Science

Synthesis of Nanocomposites

In materials science, this compound is employed in the synthesis of organosoluble zirconium phosphonate nanocomposites. These materials are significant due to their unique properties, including:

- Improved Mechanical Strength : Nanocomposites exhibit enhanced mechanical properties compared to their conventional counterparts.

- Thermal Stability : The incorporation of phosphonic acids into polymer matrices improves thermal stability, making them suitable for high-temperature applications .

Surface Functionalization

The compound is also used for functionalizing surfaces, which enhances the interaction between materials at the molecular level. This application is crucial in developing advanced coatings and catalysts .

Analytical Chemistry

Chromatography Applications

this compound has applications in analytical chemistry, particularly in chromatography. Its ability to form stable complexes with metals allows it to be used in:

- Immobilized Metal Affinity Chromatography (IMAC) : This technique is essential for purifying proteins and other biomolecules by exploiting their affinity for metal ions .

- Chiral Separation Techniques : Phosphonic acids can be immobilized on silica supports to create chiral selectors for enantiomer separation in pharmaceutical analysis .

Case Study 1: Antiviral Properties

A study assessed the antiviral activity of various phosphonic acids, including this compound, against HIV. The findings indicated that these compounds could inhibit viral replication by interfering with the integrase enzyme responsible for viral DNA integration into the host genome .

Case Study 2: Bone Targeting

Research demonstrated that compounds containing phosphonic acid groups could effectively target bone tissue. In vivo studies showed that this compound derivatives accumulated in bone tissue, suggesting potential use in imaging and therapeutic agents for bone diseases .

作用機序

The mechanism of action of 2-bromoethylphosphonic acid involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by other nucleophiles, resulting in the formation of various derivatives. These reactions are facilitated by the presence of the phosphonic acid group, which stabilizes the intermediate species formed during the reaction .

類似化合物との比較

Structural and Functional Group Differences

The table below compares 2-bromoethylphosphonic acid with structurally related phosphonic acids and esters:

Research Findings

- Synthetic Utility: this compound has been used to synthesize α-aminophosphonates via Kabachnik–Fields reactions, highlighting its role in medicinal chemistry .

- Comparative Stability : Esters like Diethyl 2-bromoethylphosphonate exhibit greater thermal stability than the acid, enabling use in high-temperature reactions .

- Flame Retardancy : Mixed halogenated phosphates (e.g., CAS 125997-20-8) show promise in reducing flammability of plastics, though toxicity studies are ongoing .

生物活性

2-Bromoethylphosphonic acid (2-BEPA) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and as a precursor for various pharmaceuticals. This article explores the biological activity of 2-BEPA, supported by research findings, case studies, and comparative data.

2-BEPA has the molecular formula CHBrOP and is characterized by its reactivity due to the presence of a bromine atom. It acts as a phosphonylating agent, which allows it to mimic phosphates and carboxylates in biological systems, potentially inhibiting metabolic enzymes. The compound is soluble in water and various organic solvents, making it suitable for diverse applications in organic synthesis and biological research .

Mechanism of Action:

- Target Enzymes: 2-BEPA primarily targets enzymes involved in phosphorylation processes, such as butyrylcholinesterase (BuChE).

- Inhibition Mechanism: It phosphorylates serine residues at the active sites of enzymes, thereby inhibiting their activity. This mechanism is similar to that observed with other phosphonates .

Enzyme Inhibition Studies

Research indicates that 2-BEPA exhibits significant inhibitory effects on BuChE, with varying potency across different species. For instance, studies show that the IC values for human plasma BuChE range from 6 to 23 µM, highlighting its effectiveness as an inhibitor .

Table 1: IC Values for BuChE Inhibition by Ethephon and Analogs

| Compound | IC (µM) | Species |

|---|---|---|

| Ethephon | 6-23 | Humans |

| This compound | Higher than ethephon | Various species |

| 2-Iodoethylphosphonic Acid | Higher than ethephon | Various species |

This table illustrates that while 2-BEPA has lower affinity compared to ethephon, it possesses higher phosphorylation rate constants, suggesting a rapid action mechanism .

Pharmacological Implications

The biological activity of 2-BEPA extends beyond enzyme inhibition. It has been studied for its potential roles in:

- Cancer Research: The compound's ability to modulate phosphorylation pathways can impact cellular processes related to cancer progression .

- Agricultural Applications: Similar phosphonic acids have been utilized as herbicides due to their biological activity against specific plant species .

Case Studies

- Phosphorylation Pathways: A study demonstrated that α-brominated phosphonates, including derivatives of 2-BEPA, can act as inhibitors of phosphate-recognizing proteins involved in signal transduction pathways. This suggests potential applications in developing therapeutic agents targeting diseases linked to aberrant phosphorylation .

- In Vivo Studies: Research involving animal models has shown that compounds similar to 2-BEPA exhibit anti-metastatic properties. For example, a derivative was tested in B16-F10 melanoma cells and demonstrated significant reductions in metastasis at specific dosages .

Comparative Analysis with Related Compounds

To further understand the unique properties of 2-BEPA, a comparison with similar compounds is useful:

Table 2: Comparison of Biological Activities Among Phosphonic Acids

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethylphosphonic Acid | Aliphatic | Moderate herbicidal activity |

| Methylphosphonic Acid | Aliphatic | Limited enzyme inhibition |

| This compound | Aliphatic with Bromine | Strong BuChE inhibitor |

This comparison highlights the enhanced biological activity of 2-BEPA due to its unique structural features .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromoethylphosphonic acid, and how can purity be optimized?

- Methodological Answer :

- Synthesis : The compound can be synthesized via McKenna’s reaction, where phosphonate esters undergo hydrolysis using bromotrimethylsilane (BTMS) to yield phosphonic acids . For this compound, bromination of ethylphosphonic acid derivatives or alkylation of phosphonic acid precursors with bromoethanol intermediates is commonly employed.

- Purification : Recrystallization in ethanol/water mixtures (1:1 v/v) or column chromatography (silica gel, eluting with ethyl acetate/methanol) can achieve >95% purity. Monitor purity via P NMR (δ ≈ 15–20 ppm for phosphonic acids) and LC-MS/MS (m/z 188.95 [M–H]) .

Q. How should this compound be stored to ensure stability, and what are critical handling precautions?

- Methodological Answer :

- Storage : Store at room temperature (20–25°C) under inert nitrogen atmosphere to prevent hydrolysis or oxidation. Avoid exposure to moisture or strong bases, which may degrade the bromoethyl group .

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Neutralize spills with sodium bicarbonate and dispose via licensed hazardous waste facilities due to its corrosive nature (UN 3261, PG III) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Confirmation :

- NMR : H NMR (δ 3.2–3.5 ppm for –CHBr; δ 2.1–2.4 ppm for P–CH), C NMR, and P NMR.

- Mass Spectrometry : High-resolution LC-MS/MS in negative ion mode for accurate mass determination (CHBrOP, m/z 188.95) .

- Purity Assessment : HPLC with UV detection (λ = 210 nm) and ion chromatography for phosphate/bromide byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

- Methodological Answer :

- Data Validation : Cross-check literature values (e.g., melting point: 93–95°C vs. 90–92°C in older studies) by replicating measurements using differential scanning calorimetry (DSC) at controlled heating rates (5°C/min under N). Consider polymorphic forms or hydrate formation as sources of variation .

- Contextual Analysis : Review synthesis protocols and purification methods in conflicting studies; impurities like residual solvents or brominated byproducts may depress melting points .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Use P NMR to track reaction progress in SN2 reactions (e.g., with amines or thiols). The electron-withdrawing phosphonic acid group enhances bromide leaving-group ability, accelerating substitution.

- Computational Modeling : Density functional theory (DFT) can predict transition-state geometries and activation energies, aiding in optimizing reaction conditions (e.g., solvent polarity, temperature) .

Q. How can environmental persistence or toxicity of this compound be assessed for responsible research practices?

- Methodological Answer :

- Ecotoxicity Screening : Follow OECD Test Guidelines (e.g., TG 201: Algal Growth Inhibition Test) to evaluate aquatic toxicity. Phosphonic acids are generally less persistent than organophosphates but may chelate metal ions in ecosystems .

- Degradation Studies : Perform photolysis (λ = 254 nm) or hydrolysis (pH 4–9) experiments, monitoring bromide release via ion chromatography and phosphate formation via ICP-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。